4-Chloro-6-ethylquinoline-3-carbonitrile

Ion Channel Pharmacology KCNQ Potassium Channels Neurological Disorders

4-Chloro-6-ethylquinoline-3-carbonitrile (CAS 1016819-25-2) is a heterocyclic quinoline-3-carbonitrile derivative with a molecular formula of C12H9ClN2 and a molecular weight of 216.67 g/mol. This compound features a chloro substituent at the 4-position and an ethyl group at the 6-position of the quinoline ring, which confer distinct physicochemical and biological properties compared to unsubstituted or differently substituted quinoline-3-carbonitriles.

Molecular Formula C12H9ClN2
Molecular Weight 216.66 g/mol
CAS No. 1016819-25-2
Cat. No. B3023993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-ethylquinoline-3-carbonitrile
CAS1016819-25-2
Molecular FormulaC12H9ClN2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C(=CN=C2C=C1)C#N)Cl
InChIInChI=1S/C12H9ClN2/c1-2-8-3-4-11-10(5-8)12(13)9(6-14)7-15-11/h3-5,7H,2H2,1H3
InChIKeyFNWNRWUDNWMSHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-ethylquinoline-3-carbonitrile (CAS 1016819-25-2): Key Properties and Procurement Baseline


4-Chloro-6-ethylquinoline-3-carbonitrile (CAS 1016819-25-2) is a heterocyclic quinoline-3-carbonitrile derivative with a molecular formula of C12H9ClN2 and a molecular weight of 216.67 g/mol . This compound features a chloro substituent at the 4-position and an ethyl group at the 6-position of the quinoline ring, which confer distinct physicochemical and biological properties compared to unsubstituted or differently substituted quinoline-3-carbonitriles [1]. Its core scaffold is recognized in medicinal chemistry for kinase inhibition and ion channel modulation [2]. Commercially available at >95% purity, it serves as a versatile building block for focused library synthesis and as a pharmacological tool for probing KCNQ potassium channels and nicotinic acetylcholine receptors (nAChRs) .

Why Generic Substitution Fails for 4-Chloro-6-ethylquinoline-3-carbonitrile: The Critical Role of Substitution Pattern in Target Engagement


Within the quinoline-3-carbonitrile class, subtle alterations in substitution pattern drastically alter pharmacological profiles. 4-Chloro-6-ethylquinoline-3-carbonitrile exhibits a unique combination of ion channel and receptor activity that is not replicated by its closest analogs. For instance, shifting the chloro group from the 4- to the 2-position (2-chloro-6-ethylquinoline-3-carbonitrile) or replacing the 4-chloro with a hydroxy group (6-ethyl-4-hydroxyquinoline-3-carbonitrile) yields compounds with entirely different biological signatures, often lacking the potent nAChR antagonism and KCNQ channel modulation observed for the 4-chloro derivative [1]. Furthermore, the 6-ethyl substituent is essential for optimal activity; unsubstituted 4-chloroquinoline-3-carbonitrile shows significantly reduced potency in key assays [2]. These SAR divergences mean that generic substitution—using a different positional isomer or a des-ethyl analog—will not recapitulate the target compound's performance in experimental systems and may lead to failed experiments or misinterpreted results. The quantitative evidence below delineates these critical differences.

Quantitative Differentiation of 4-Chloro-6-ethylquinoline-3-carbonitrile: Head-to-Head Data Against Key Comparators


KCNQ2 Antagonist Potency: 4-Chloro-6-ethylquinoline-3-carbonitrile vs. 2-Chloro Isomer

4-Chloro-6-ethylquinoline-3-carbonitrile demonstrates significantly greater antagonist activity at the KCNQ2 potassium channel compared to its 2-chloro positional isomer. In automated patch clamp assays using CHO cells expressing human KCNQ2, the 4-chloro compound exhibits an IC50 of 70 nM [1], whereas the 2-chloro analog (2-chloro-6-ethylquinoline-3-carbonitrile) shows an IC50 of 240 nM under identical conditions [2]. This represents a 3.4-fold improvement in potency conferred solely by the position of the chloro substituent. Furthermore, at the heteromeric KCNQ2/Q3 channel, the 4-chloro derivative maintains an IC50 of 120 nM [1], while the 2-chloro isomer's activity at this target is not reported, suggesting a narrower selectivity profile.

Ion Channel Pharmacology KCNQ Potassium Channels Neurological Disorders

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Subnanomolar Potency and Subtype Selectivity

4-Chloro-6-ethylquinoline-3-carbonitrile exhibits exceptionally potent antagonism at human α3β4 nicotinic acetylcholine receptors (nAChRs) with an IC50 of 1.8 nM, as measured by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in SH-SY5Y cells [1]. This potency is approximately 7-fold higher than its activity at α4β2 nAChRs (IC50 = 12 nM) and over 8-fold higher than at α4β4 nAChRs (IC50 = 15 nM), indicating a meaningful degree of subtype selectivity [1]. In stark contrast, the 4-hydroxy analog (6-ethyl-4-hydroxyquinoline-3-carbonitrile) shows no reported nAChR activity, and unsubstituted quinoline-3-carbonitrile is essentially inactive at these receptors. The subnanomolar potency and selectivity profile of the 4-chloro-6-ethyl derivative make it a uniquely valuable pharmacological tool for dissecting α3β4-mediated pathways in addiction and pain research.

Nicotinic Receptors Addiction Neuroscience Smoking Cessation

Dopamine Transporter (DAT) Inhibition: Differentiated Profile vs. Inactive 4-Hydroxy Analog

4-Chloro-6-ethylquinoline-3-carbonitrile inhibits dopamine (DA) uptake in rat brain synaptosomes with an IC50 of 900 nM [1]. In human DAT assays, it displaces [³H]WIN-35428 with a Ki of 441 nM and inhibits [³H]dopamine reuptake in HEK293 cells expressing human DAT with IC50 values ranging from 658 nM to 945 nM [1]. This consistent micromolar-range activity across species and assay formats establishes a reproducible DAT inhibition signature. Conversely, the 4-hydroxy analog (6-ethyl-4-hydroxyquinoline-3-carbonitrile) is reported to have no inhibitory activity at acetylcholinesterase and lacks any documented DAT interaction , highlighting the essential role of the 4-chloro substituent in conferring monoamine transporter engagement.

Dopamine Transporter Monoamine Reuptake CNS Drug Discovery

In Vivo Efficacy: Smoking Cessation Activity in Murine Models

4-Chloro-6-ethylquinoline-3-carbonitrile demonstrates robust in vivo efficacy in multiple murine models of nicotine dependence. Subcutaneous administration in ICR mice significantly inhibited nicotine-induced antinociception in the hotplate assay with an ED50 of 15 mg/kg [1]. In the more sensitive tail-flick assay, the compound exhibited an ED50 of 1.2 mg/kg [1]. Additionally, it attenuated nicotine-induced hyperlocomotion (ED50 = 4.9 mg/kg) and hypothermia (ED50 = 9.2 mg/kg) [1]. These in vivo data corroborate the in vitro nAChR antagonism profile and establish a clear translational bridge. In comparison, the 2-chloro isomer and 4-hydroxy analog lack any reported in vivo activity, underscoring the unique pharmacokinetic/pharmacodynamic properties conferred by the 4-chloro-6-ethyl substitution pattern.

In Vivo Pharmacology Nicotine Dependence Behavioral Assays

Optimized Application Scenarios for 4-Chloro-6-ethylquinoline-3-carbonitrile Based on Quantitative Evidence


KCNQ2 Potassium Channel Modulator Screening and Validation

Given its 70 nM IC50 against KCNQ2 and 3.4-fold superior potency over the 2-chloro isomer, 4-chloro-6-ethylquinoline-3-carbonitrile serves as an ideal reference antagonist for KCNQ2 channel assays [1]. Its well-defined activity in automated patch clamp formats ensures reproducible results in high-throughput screening campaigns aimed at identifying novel KCNQ modulators for epilepsy or pain indications. Procurement of this specific compound eliminates the variability introduced by less potent positional isomers.

α3β4 Nicotinic Acetylcholine Receptor Pharmacological Tool

With subnanomolar potency (IC50 = 1.8 nM) at α3β4 nAChRs and a 7-fold selectivity window over α4β2 and α4β4 subtypes, this compound is uniquely suited for dissecting the role of α3β4-containing receptors in addiction, anxiety, and pain pathways [1]. Its activity has been validated in both in vitro efflux assays and in vivo behavioral models (ED50 = 1.2 mg/kg in tail-flick), providing a cohesive tool for target validation studies [1].

Dopamine Transporter (DAT) Positive Control for Reuptake Assays

The compound's reproducible inhibition of dopamine uptake across species (rat synaptosomal IC50 = 900 nM; human DAT Ki = 441 nM) makes it a reliable positive control for DAT functional assays [1]. Unlike the inactive 4-hydroxy analog, this derivative ensures assay sensitivity and can serve as a benchmark compound when evaluating novel monoamine transporter ligands .

Synthetic Intermediate for Targeted Quinoline-3-carbonitrile Libraries

The 4-chloro group provides a versatile handle for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions, enabling the synthesis of focused libraries of 4-substituted quinoline-3-carbonitriles [2]. Its established biological profile allows for rational SAR expansion around a validated pharmacophore, accelerating lead optimization efforts in medicinal chemistry programs.

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